2-Chloro-4-formylphenyl trifluoromethanesulfonate
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-4-formylphenyl trifluoromethanesulfonate typically involves the reaction of trifluoromethanesulfonic anhydride with 3-chloro-4-hydroxybenzaldehyde . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Chloro-4-formylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and formyl groups.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction.
Major Products: The major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
2-Chloro-4-formylphenyl trifluoromethanesulfonate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research involving this compound can lead to the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Chloro-4-formylphenyl trifluoromethanesulfonate can be compared with other similar compounds such as:
4-Formylphenyl trifluoromethanesulfonate: Lacks the chloro group, which affects its reactivity and applications.
2-Chloro-4-methylphenyl trifluoromethanesulfonate: Contains a methyl group instead of a formyl group, leading to different chemical properties and uses.
These comparisons highlight the unique reactivity and versatility of this compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O4S/c9-6-3-5(4-13)1-2-7(6)16-17(14,15)8(10,11)12/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKQCFPEKNHWQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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